(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one
Description
(3E)-4-[(1,3-Benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative featuring a benzothiazole-2-ylamino substituent. The trifluoromethyl group and α,β-unsaturated ketone backbone confer electron-withdrawing properties, enhancing reactivity toward nucleophilic agents. The benzothiazole moiety is notable for its bioactivity in medicinal chemistry, including roles as enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
(E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2OS/c12-11(13,14)9(17)5-6-15-10-16-7-3-1-2-4-8(7)18-10/h1-6H,(H,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIGWILOHUTSJS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole intermediate is then coupled with a trifluoromethylated alkyne or alkene under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the double bond or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: It could be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial activity.
Enzyme Inhibitors: The compound might act as an inhibitor for specific enzymes.
Medicine
Drug Development:
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one would depend on its specific application. For example, as an antimicrobial agent, it might disrupt cell wall synthesis or inhibit essential enzymes. As a drug, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and their implications:
Key Research Findings
- Electronic Effects: The benzothiazolylamino group in the target compound introduces stronger electron-withdrawing effects compared to tert-butylphenyl or ethoxy groups, influencing reaction kinetics in Michael additions or cycloadditions .
- Solubility : Ethoxy and piperazinyl substituents enhance aqueous solubility, whereas tert-butylphenyl and benzothiazole groups increase lipophilicity .
Biological Activity
The compound (3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one, with the CAS number 478040-77-6, is a member of the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound through various studies and data.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The specific compound in focus has shown promising results in various biological assays.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound have effective antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds were reported as low as 50 µg/mL against various pathogens .
Anticancer Potential
The compound's anticancer potential has also been evaluated:
- A series of studies assessed the antiproliferative effects of benzothiazole derivatives against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives showed significant inhibition with IC50 values in the micromolar range .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| SK-Hep-1 | 22e | 6.46 |
| MDA-MB-231 | 22g | 6.56 |
| NUGC-3 | 22h | Moderate |
The mechanism by which benzothiazole derivatives exert their biological effects often involves:
- Inhibition of key enzymes or proteins involved in cancer cell proliferation.
- Interaction with DNA or RNA synthesis pathways.
For example, some studies suggest that these compounds inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease pathogenesis .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives:
-
Study on Anticancer Activity :
- A study synthesized various benzothiazole derivatives and tested them against several cancer cell lines. The most potent inhibitors were identified with IC50 values ranging from 5 to 10 µM.
-
Antimicrobial Efficacy :
- Another research project focused on the antimicrobial properties of benzothiazole derivatives against bacterial strains such as E. coli and S. aureus. The findings indicated that certain substitutions on the benzothiazole ring significantly enhanced antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
